molecular formula C28H27Cl2N5O3 B1192251 AV-15a

AV-15a

Cat. No.: B1192251
M. Wt: 552.456
InChI Key: XBJHBEQDHSREQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AV-15a is a small-molecule MDM2 inhibitor developed using a pocket-adapted scaffold approach based on the "central valine concept" . It features a bicyclic imidazo-pyrrolidinone core optimized to bind the MDM2 protein, which regulates the tumor suppressor p53. The compound inhibits MDM2 by mimicking the interaction of p53’s α-helical transactivation domain, specifically targeting three sub-pockets (LEU, TRP, PHE) that accommodate residues Leu26, Trp23, and Phe19 of p53 .

Key pharmacological

  • IC50 (TR-FRET assay): 0.08 nmol/L
  • GI50 (SJSA1 cell growth inhibition): 11 nmol/L
  • Crystal structure: PDB code 6GGN, revealing a critical H-bond between the carbonyl oxygen of this compound and H96 of MDM2, alongside van der Waals interactions with V93 .

Properties

Molecular Formula

C28H27Cl2N5O3

Molecular Weight

552.456

IUPAC Name

6-(4-Chloro-2-methylphenyl)-5-(5-chloro-2-methylphenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one

InChI

InChI=1S/C28H27Cl2N5O3/c1-14(2)34-24-22(32-25(34)20-13-31-28(38-6)33-26(20)37-5)27(36)35(21-12-18(30)8-7-15(21)3)23(24)19-10-9-17(29)11-16(19)4/h7-14,23H,1-6H3

InChI Key

XBJHBEQDHSREQB-UHFFFAOYSA-N

SMILES

O=C1N(C2=CC(Cl)=CC=C2C)C(C3=CC=C(Cl)C=C3C)C4=C1N=C(C5=CN=C(OC)N=C5OC)N4C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AV-15a;  AV 15a;  AV15a

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

AV-15a belongs to a class of MDM2 inhibitors designed to reactivate p53 in cancer cells. Below is a detailed comparison with structurally and functionally related compounds:

Dihydropyrrolo-Pyrazole Core Inhibitors (e.g., PDB 5LN2)

  • Structural Similarities : Both this compound and dihydropyrrolo-pyrazole inhibitors utilize a bicyclic scaffold to occupy the MDM2 binding pocket .
  • Key Differences :
    • Binding Interactions : The dihydropyrrolo-pyrazole core lacks the H-bond with H96 observed in this compound, relying instead on hydrophobic contacts with MDM2 residues .
    • Potency : this compound exhibits superior inhibition (IC50 = 0.08 nmol/L) compared to earlier dihydropyrrolo-pyrazole derivatives (IC50 typically >10 nmol/L) .

Initial Hit Compound (GI50 = 62 nmol/L)

  • Origin : The precursor to this compound was a hit compound with moderate SJSA1 cell growth inhibition (GI50 = 62 nmol/L) .
  • Optimization : Introduction of chlorophenyl groups and scaffold rigidification in this compound improved binding affinity by 5.6-fold (GI50 reduced from 62 nmol/L to 11 nmol/L) .

Nutlin-3 (RG7112)

  • Functional Similarity : Nutlin-3, a cis-imidazoline analog, also binds MDM2’s p53 pocket but employs a distinct scaffold .
  • Comparative Data :
    • IC50 : Nutlin-3 (IC50 = 90 nmol/L) is 1,125-fold less potent than this compound .
    • Clinical Relevance : Nutlin-3 has shown dose-limiting toxicity in trials, whereas this compound’s optimized scaffold may reduce off-target effects .

Table 1: Pharmacological and Structural Comparison

Compound Scaffold Type IC50 (nmol/L) GI50 (nmol/L) Key Binding Features
This compound Bicyclic imidazo-pyrrolidinone 0.08 11 H-bond with H96; van der Waals (V93)
Dihydropyrrolo-Pyrazole Bicyclic dihydropyrrolo-pyrazole ~10 N/A Hydrophobic interactions only
Initial Hit Monocyclic N/A 62 Limited sub-pocket occupancy
Nutlin-3 cis-Imidazoline 90 300 Hydrophobic and π-π stacking

Research Findings and Implications

  • Structural Advantages : this compound’s H-bond with H96 enhances binding specificity, reducing reliance on hydrophobic interactions alone .
  • Potency Metrics: Its sub-nanomolar IC50 positions this compound as a leading candidate for p53-dependent cancer therapies .
  • Data Reproducibility : The crystal structure (6GGN) and assay protocols are publicly accessible, supporting further optimization and validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AV-15a
Reactant of Route 2
Reactant of Route 2
AV-15a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.